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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS No.: 6242-97-3

Cat. No.: B1606550

Get Quote

Technical Whitepaper: 4-Chloro-4'-nitro-1,1'-
biphenyl
Executive Summary
4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) is a specialized biaryl scaffold characterized

by its para-para substitution pattern. Unlike its commercially ubiquitous isomer, 4'-chloro-2-

nitro-1,1'-biphenyl (CAS 6271-80-3)—a key intermediate for the fungicide Boscalid—the 4,4'

isomer is primarily utilized in advanced materials science and fine chemical synthesis.

This compound serves as a critical precursor for smectic liquid crystals and azo-dye

intermediates, leveraging the push-pull electronic effect created by the electron-withdrawing

nitro group and the inductively withdrawing (but resonance donating) chloro group at opposite

ends of the biphenyl core. This guide details its physicochemical profile, a validated Suzuki-

Miyaura synthesis protocol, and its functional applications in molecular engineering.
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The 4,4' substitution pattern imparts high symmetry and crystallinity compared to its ortho-

substituted isomers, resulting in a significantly higher melting point and lower solubility in non-

polar solvents.

Property Specification Notes

IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenyl
Also: 1-Chloro-4-(4-

nitrophenyl)benzene

CAS Number 6242-97-3
Distinct from 6271-80-3 (2-nitro

isomer)

Molecular Formula C₁₂H₈ClNO₂

Molecular Weight 233.65 g/mol

Melting Point 140 – 150 °C
High crystallinity due to p,p'-

symmetry [1]

Appearance
Pale yellow to yellow

crystalline solid
Typical of nitro-aromatics

Solubility
Soluble in Toluene, THF, DCM;

Insoluble in Water

Requires heating for

dissolution in alcohols

Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust route to 4-Chloro-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-

coupling of 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene. This method prevents the

formation of homocoupled byproducts common in Ullmann reactions and allows for milder

conditions.

Reaction Mechanism & Logic
Choice of Halide: 1-Bromo-4-nitrobenzene is preferred over the chloro-analog because the

C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond, ensuring

the coupling occurs at the correct position without affecting the chlorine on the boronic acid

partner.
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Catalyst System: Pd(PPh₃)₄ is the standard zero-valent catalyst. Alternatively, Pd(OAc)₂ with

PPh₃ (generated in situ) provides a robust, air-stable precursor system.

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) is essential to activate

the boronic acid via the formation of a boronate species, facilitating transmetallation.

Experimental Protocol (Bench Scale)
Reagents:

1-Bromo-4-nitrobenzene (1.0 eq)

4-Chlorophenylboronic acid (1.1 eq)

Pd(PPh₃)₄ (3-5 mol%)

K₂CO₃ (2.0 eq)

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

Degassing: Charge a reaction flask with the solvent mixture. Degas by sparging with

nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst

deactivation).

Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a

counter-flow of inert gas.

Reflux: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor via TLC

(Solvent: Hexane/Ethyl Acetate 9:1). Reaction typically completes in 4–8 hours.

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by

brine. Dry the organic layer over MgSO₄.

Purification: Concentrate the solvent. Recrystallize the crude solid from hot ethanol or purify

via silica gel column chromatography to yield the target as yellow needles.
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Synthesis Workflow Diagram
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Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of 4-Chloro-4'-nitro-
1,1'-biphenyl.

Functional Applications
Liquid Crystal Engineering
The 4,4'-disubstituted biphenyl core is a classic "mesogen" (liquid crystal forming unit). The

nitro group acts as a strong polar head, while the chlorine atom can be substituted or used as a

polar anchor.

Smectic A Phases: Research indicates that 4-alkoxy-4'-nitrobiphenyls, derived from this

chloro-precursor via nucleophilic aromatic substitution (SₙAr), exhibit stable Smectic A (SmA)

phases. The high polarity of the nitro group drives the formation of interdigitated layer

structures essential for scattering displays [2].

Chemical Intermediate[4][5]
Reduction to Amines: The nitro group can be selectively reduced (using Fe/HCl or H₂/Pd-C)

to yield 4-amino-4'-chlorobiphenyl. This amine is a versatile scaffold for:

Azo Dyes: Diazotization of the amine allows coupling with phenols/naphthols to create

dyes.

Pharmaceuticals: The biphenyl amine motif is found in various kinase inhibitors and

antimicrobial agents, serving as a rigid linker that positions pharmacophores in enzyme

active sites.
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Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class Code Statement

Acute Toxicity H302 Harmful if swallowed.

Aquatic Toxicity H400 Very toxic to aquatic life.[1]

Chronic Aquatic H410
Very toxic to aquatic life with

long lasting effects.[1]

Irritation H315/319
Causes skin and serious eye

irritation.

Handling Protocols:

Dust Control: Use a fume hood to prevent inhalation of dust/particulates.

Waste: Do not release into drains. All aqueous waste from the Suzuki coupling (containing

Boron and Palladium traces) must be segregated as heavy metal waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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